

PKI-402 biomarker suppression duration

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Compound Focus: Pki-402

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PKI-402 Biomarker Suppression Profile

The following table summarizes the key experimental findings on the duration and effects of **PKI-402** on pathway biomarkers, primarily from a study on an MDA-MB-361 (breast cancer) mouse xenograft model [1] [2] [3].

Aspect	Experimental Details	Findings on Biomarker Suppression
In Vitro Potency (IC₅₀)	Cell-free kinase assay [1] [2]	PI3Kα : 2 nM; mTOR : 3 nM; PI3Kβ : 7 nM; PI3Kδ : 14 nM; PI3Kγ : 16 nM [1] [2] [3]
In Vivo Suppression Duration	Single 100 mg/kg dose in MDA-MB-361 xenograft; analysis of tumor tissue via Western blot [1]	Full suppression of p-Akt (T308 & S473) at 8 hours ; suppression still evident at 24 hours post-dose [1].
Induction of Apoptosis	Single 100 mg/kg dose in MDA-MB-361 xenograft; analysis of tumor tissue [1]	Presence of cleaved PARP (apoptosis marker) observed at 8 and 24 hours post-dose [1].
Tumor Growth Impact	100 mg/kg daily for 5 days (one round) in MDA-MB-361 xenograft [1] [3]	Reduced tumor volume from 260 mm ³ to 129 mm ³ ; prevented tumor regrowth for 70 days [1] [3].

The sustained biomarker suppression over 24 hours from a single dose and the long-term anti-tumor effect from a short course of treatment highlight the potent and durable pharmacological activity of **PKI-402** [1].

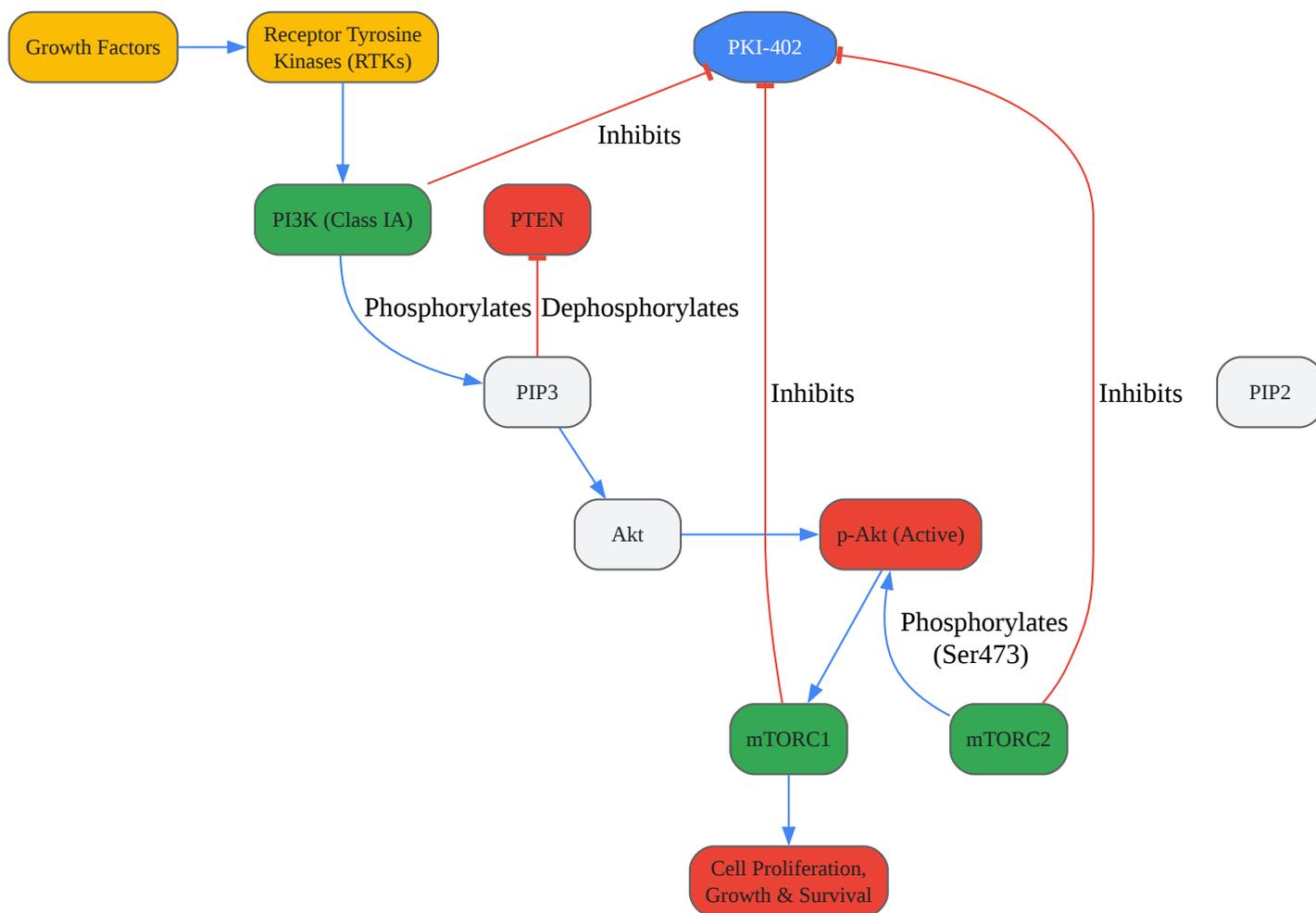
Experimental Protocols for Key Data

For fellow researchers aiming to replicate or understand these findings, here are the methodologies behind the key data.

- **In Vitro Kinase Assay (IC₅₀ Determination):** The half-maximal inhibitory concentration (IC₅₀) values for **PKI-402** against PI3K isoforms and mTOR were determined using a **fluorescence polarization (FP) format** assay. This assay measures the displacement of a fluorescent probe from the kinase's ATP-binding pocket. The assay was run in a 384-well plate format, with reactions stopped using a detection buffer containing the probe, and fluorescence polarization was measured with a plate reader [2].
- **In Vivo Biomarker Analysis (Duration of Action):** The duration of pathway suppression was evaluated in mouse xenograft models. After administering a single dose of **PKI-402**, tumor tissues were collected at various time points (e.g., 8 and 24 hours). The levels of phosphorylated Akt (p-Akt) at key residues (T308 and S473) and the apoptosis marker cleaved PARP in the tumor lysates were analyzed using **Western blotting** [1] [2].

Biological Context of Targeted Pathway

To fully appreciate the biomarker data, it's helpful to visualize the pathway **PKI-402** inhibits. The PI3K-Akt-mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers [4] [5].



PI3K-Akt-mTOR Signaling Pathway and PKI-402 Inhibition

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As the diagram shows, **PKI-402** acts as a dual inhibitor by directly targeting the ATP-binding pockets of both PI3K and mTOR (complexes 1 and 2) [4] [6]. This simultaneous inhibition is significant because it can block the pathway more completely than targeting PI3K alone and may prevent the compensatory activation of Akt that can occur with mTORC1-only inhibitors [4] [7].

Conclusion

In summary, the preclinical data for **PKI-402** demonstrates that it is a potent dual PI3K/mTOR inhibitor with a **sustained duration of action**. A single dose can suppress key pharmacodynamic biomarkers like p-Akt for at least 24 hours and induce apoptosis, translating to a profound and long-lasting anti-tumor effect in vivo [1].

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